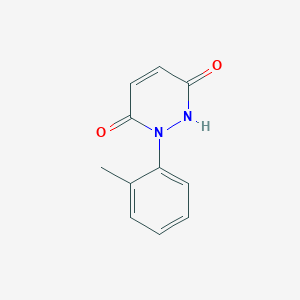![molecular formula C19H26N4O4 B5372887 1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one, commonly known as MADAM-11, is a synthetic compound that belongs to the class of diazepines. It has been extensively researched for its potential therapeutic applications in various fields of medicine.
作用機序
MADAM-11 exerts its pharmacological effects by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter in the central nervous system. MADAM-11 also modulates the activity of other neurotransmitter systems, including the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
MADAM-11 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MADAM-11 also has analgesic effects by modulating the activity of the pain pathway. In addition, MADAM-11 has anxiolytic effects by reducing anxiety-like behavior in animal models. MADAM-11 has also been shown to have antitumor effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
MADAM-11 has several advantages for lab experiments. It has a high affinity for the GABA receptor, which allows for precise modulation of neurotransmitter activity. MADAM-11 also has the ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery systems targeting the central nervous system. However, MADAM-11 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
将来の方向性
There are several future directions for research on MADAM-11. One potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MADAM-11's ability to modulate neurotransmitter activity may have therapeutic potential in these diseases. Another area of research is its potential use in drug delivery systems for the treatment of brain tumors. MADAM-11's ability to cross the blood-brain barrier may allow for targeted drug delivery to brain tumors. Overall, further research on MADAM-11 may lead to the development of new therapies for various diseases.
合成法
The synthesis of MADAM-11 involves the reaction of 1-(3-methoxybenzyl)piperazine with acetic anhydride to form 1-(3-methoxybenzyl)-4-acetylpiperazine. This intermediate compound is then reacted with 1,4-diazepane-5-one to form MADAM-11. The synthesis of MADAM-11 has been optimized to ensure high yield and purity.
科学的研究の応用
MADAM-11 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antitumor properties. MADAM-11 has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
1-[2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-27-15-4-2-3-14(11-15)13-23-10-7-21-19(26)16(23)12-18(25)22-8-5-17(24)20-6-9-22/h2-4,11,16H,5-10,12-13H2,1H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRRSWOCZFCSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)N3CCC(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5372811.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)
![N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)


![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)